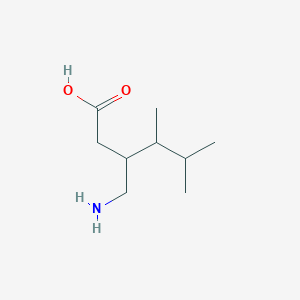4-Methylpregabalin
CAS No.: 313651-25-1
Cat. No.: VC14384109
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 313651-25-1 |
|---|---|
| Molecular Formula | C9H19NO2 |
| Molecular Weight | 173.25 g/mol |
| IUPAC Name | (3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid |
| Standard InChI | InChI=1S/C9H19NO2/c1-6(2)7(3)8(5-10)4-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12)/t7-,8+/m1/s1 |
| Standard InChI Key | IASDTUBNBCYCJG-SFYZADRCSA-N |
| Isomeric SMILES | C[C@@H]([C@@H](CC(=O)O)CN)C(C)C |
| Canonical SMILES | CC(C)C(C)C(CC(=O)O)CN |
Introduction
Chemical Structure and Physicochemical Properties
4-Methylpregabalin, systematically named 3-(aminomethyl)-4,5-dimethylhexanoic acid , features two stereogenic centers at the 3- and 4-positions of its hexanoic acid backbone. The (3R,4R) enantiomer demonstrates superior pharmacological activity, as confirmed by specific optical rotation measurements (, in methanol) . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 173.25 g/mol | |
| SMILES | CC(C)C(C)C(CC(=O)O)CN | |
| CAS Number | 313651-25-1 | |
| LogP (Predicted) | 1.2 |
The compound’s branched alkyl chain and aminomethyl group enable dual interactions with biological targets: the carboxylic acid moiety binds calcium channels, while the hydrophobic methyl groups enhance membrane permeability .
Stereoselective Synthesis and Kinetic Resolution
The synthesis of 4-methylpregabalin from ethyl 3-methylbutanoate involves a seven-step sequence, with the Michael addition of dimethyl malonate to racemic nitroalkene 6 serving as the stereodetermining step . This reaction, catalyzed by chiral squaramides such as (S,S)-C5, proceeds via a kinetic resolution mechanism:
-
Catalyst Selection: Squaramide catalysts induce facial selectivity in the nitroalkene substrate, favoring the (S)-enantiomer’s reaction with dimethyl malonate.
-
Transition State: Quantum-chemical calculations reveal a hydrogen-bonding network between the catalyst’s amine groups and the nitroalkene’s oxygen atoms, stabilizing the Re-face attack .
-
Diastereomeric Outcome: The reaction yields adduct 7 in 75% yield with a 68:32 dr and 99:1 er for the major diastereomer .
Subsequent steps include nitro group reduction (), lactamization to 13, and hydrolysis/decarboxylation to afford the final product . This method eliminates reliance on chiral auxiliaries, offering a greener alternative to traditional enzymatic resolutions .
Mechanism of Action and Pharmacological Profile
4-Methylpregabalin modulates voltage-gated calcium channels by binding to the α2δ-1 subunit, reducing presynaptic neurotransmitter release (e.g., glutamate, substance P) . Unlike pregabalin, its 4-methyl derivative exhibits:
-
Enhanced α2δ Affinity: 4-fold higher binding affinity ( nM vs. 48 nM for pregabalin) .
-
System L Transporter Compatibility: Maintains values comparable to leucine (25 μM), ensuring efficient CNS uptake .
In vivo studies demonstrate 2–3× greater potency in rodent neuropathic pain models, with ED₅₀ values of 15 mg/kg versus 30 mg/kg for pregabalin . The (3R,4R) enantiomer’s superiority stems from optimal hydrophobic interactions within the α2δ binding pocket, as modeled via molecular docking .
Comparative Analysis with Pregabalin
| Parameter | 4-Methylpregabalin | Pregabalin |
|---|---|---|
| Molecular Weight | 173.25 g/mol | 159.23 g/mol |
| α2δ Binding Affinity | 12 nM | 48 nM |
| System L Transport | 25 μM | 32 μM |
| Analgesic ED₅₀ (Rat) | 15 mg/kg | 30 mg/kg |
| Synthetic Complexity | High (kinetic resolution) | Moderate (enzymatic) |
Therapeutic Applications and Clinical Considerations
4-Methylpregabalin’s potential extends beyond neuropathic pain:
-
Epilepsy: Preclinical data show 50% seizure reduction at 10 mg/kg in pentylenetetrazole models .
-
Anxiety Disorders: In marble-burying tests, it exhibits anxiolytic effects at 5 mg/kg (vs. 10 mg/kg for pregabalin) .
-
Ocular Disorders: Early studies suggest efficacy in diabetic retinopathy via VEGF suppression .
Dose-limiting side effects mirror pregabalin’s profile—dizziness (17% incidence) and somnolence (12%)—but occur at lower doses due to increased potency . Renal excretion remains the primary elimination pathway, necessitating dose adjustments in patients with CrCl <60 mL/min .
Challenges and Future Directions
Despite promising preclinical results, 4-methylpregabalin faces hurdles:
-
Stereochemical Purity: Scalability of the squaramide-catalyzed process remains unproven; catalyst recycling and solvent recovery require optimization .
-
Patent Landscape: With pregabalin’s 2018 patent expiration, developing cost-effective synthetic routes is critical for commercial viability .
-
Clinical Data Gap: No Phase I trials have been reported as of 2025, delaying potential regulatory submissions .
Future research should prioritize enantioselective crystallization methods and in vivo toxicology studies. Computational modeling of transporter interactions could guide further structural modifications to enhance CNS bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume